マルメシン

概要

説明

科学的研究の応用

マルメシンは、次のものを含む、幅広い科学研究の用途を持っています。

化学: マルメシンは、有機化学において重要な様々なフラノクマリンの合成における前駆体として使用されています。

生物学: マルメシンは、プソラレンなどの生物活性を持つ化合物の生合成において役割を果たしています。

作用機序

マルメシンは、様々な分子標的と経路を通じてその効果を発揮します。 がん研究では、マルメシンはPI3K/Akt経路を阻害することが示されており、がん細胞の増殖を抑制し、アポトーシスを増加させています 。 また、Ki67、PCNA、Bcl-2などのタンパク質の発現をダウンレギュレートし、Baxの発現をアップレギュレートします 。 さらに、マルメシンはVEGFの発現と分泌を抑制し、腫瘍血管新生を阻害します .

生化学分析

Biochemical Properties

Marmesin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It exhibits anti-proliferative effects against esophageal cancer (EC) cells, confirmed by the reduced expression of Ki67 and PCNA . Marmesin also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .

Cellular Effects

Marmesin influences cell function significantly. It suppresses the PI3K/Akt pathway in EC cells , impacting cell signaling pathways, gene expression, and cellular metabolism. The suppression of this pathway leads to the inhibition of cell proliferation and induction of apoptosis .

Molecular Mechanism

At the molecular level, Marmesin binds with biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, it inhibits the PI3K/Akt pathway, leading to anti-cancer activity in EC cells .

準備方法

合成経路と反応条件

マルメシンは、様々な方法で実験室で合成することができます。 一般的な方法の1つは、中間体(-)-ペウセダノールからジヒドロピラン環を構築するパラジウム触媒による分子内カップリング反応です 。 この合成における鍵となるステップは、エノン類の触媒的不斉エポキシ化です .

工業的生産方法

マルメシンの具体的な工業的生産方法は十分に文書化されていませんが、実験室における合成方法は、潜在的な工業的用途の基礎を提供しています。パラジウム触媒反応や触媒的不斉エポキシ化は、工業生産向けにスケーラブルである可能性があります。

化学反応の分析

反応の種類

マルメシンは、次のような様々な化学反応を受けます。

酸化: マルメシンは、酸化されて様々なフラノクマリン誘導体を形成することができます。

還元: 還元反応は、マルメシンの官能基を変性させ、様々な誘導体につながります。

置換: 置換反応は、マルメシン分子に新しい官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: ハロゲンやアルキル化剤など、様々な試薬が置換反応に使用することができます。

生成される主な生成物

これらの反応から生成される主な生成物には、様々なフラノクマリン誘導体が含まれており、これらは生物学的および薬理学的活性を示しています .

類似化合物との比較

マルメシンは、プソラレンやスコポレチンなどの他のフラノクマリンに似ています。 直鎖型フラノクマリンの生合成における前駆体としての特定の役割はユニークです 。その他の類似化合物には、次のものがあります。

プソラレン: 皮膚疾患の治療に使用される光毒性を持つフラノクマリン。

スコポレチン: 抗炎症作用や抗酸化作用など、様々な生物活性を持つクマリン化合物です.

マルメシンのユニークさは、その特定の生合成における役割と、がん研究における潜在的な治療用途にあります。

生物活性

Marmesin, a coumarin compound predominantly found in the Aegle marmelos (bael fruit) plant, has been the subject of extensive research due to its diverse biological activities. This article explores the various pharmacological effects of marmesin, including its roles in cancer therapy, antimicrobial properties, and other health benefits.

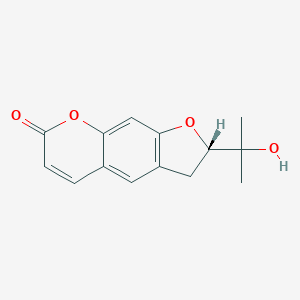

Chemical Structure and Properties

Marmesin is characterized by its furanocoumarin structure, which contributes to its biological activities. The molecular formula is C₁₈H₁₈O₅, and it features a lactone ring that is essential for its pharmacological effects. Its solubility in organic solvents facilitates its extraction from plant sources.

Antitumor Activity

Recent studies have highlighted marmesin's potential as an antitumor agent. A notable study demonstrated that marmesin interacts with heparan sulfatase-2 (HSULF-2), an enzyme overexpressed in various tumor cells. The interaction inhibits HSULF-2 activity, leading to apoptosis in breast cancer cells. Molecular docking studies revealed a strong binding affinity of marmesin to HSULF-2 with a binding score of -8.5 Kcal/mol, indicating its potential as a therapeutic agent against cancer .

Antimicrobial Properties

Marmesin exhibits significant antimicrobial activity against a range of pathogens:

- Antibacterial Activity : Marmesin has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

- Antifungal Activity : Research indicates that marmesin can inhibit fungal growth by interfering with cell membrane integrity and function.

- Antiviral Activity : Preliminary studies suggest that marmesin may possess antiviral properties, although further research is needed to elucidate its mechanisms of action against specific viruses .

Anti-inflammatory Effects

Marmesin has been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a candidate for the treatment of inflammatory diseases .

Neuroprotective Effects

In addition to its anti-inflammatory properties, marmesin has demonstrated neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. Studies indicate that marmesin can attenuate cell damage induced by hydrogen peroxide in human neuroblastoma cells .

Pharmacokinetics

Understanding the pharmacokinetics of marmesin is essential for evaluating its therapeutic potential. Recent studies have utilized advanced techniques such as UHPLC-Q-TOF-MS to analyze the absorption, distribution, metabolism, and excretion (ADME) profiles of marmesin. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life (T1/2) | 1.43 h |

| Maximum concentration (Cmax) | 1004 ng/L |

| Time to reach Cmax (Tmax) | 3.0 h |

These parameters suggest that marmesin has a relatively short half-life but achieves significant concentrations within a few hours post-administration .

Case Studies

- Breast Cancer Treatment : A case study involving breast cancer patients treated with bael fruit extract highlighted the role of marmesin in reducing tumor size and improving patient outcomes through its action on HSULF-2.

- Antimicrobial Efficacy : In vitro studies have shown that marmesin effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

- Neuroprotection : Research involving animal models of neurodegeneration demonstrated that administration of marmesin significantly improved cognitive function and reduced markers of oxidative stress .

特性

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030448 | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-08-6 | |

| Record name | (+)-Marmesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marmesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARMESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5D33D6K5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marmesin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。